![molecular formula C13H11NO5 B102824 Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 16171-98-5](/img/structure/B102824.png)

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Description

Properties

IUPAC Name |

ethyl 8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-2-17-13(16)8-5-14-9-4-11-10(18-6-19-11)3-7(9)12(8)15/h3-5H,2,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKWWMFVWHSLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC3=C(C=C2C1=O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065728 | |

| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14205-65-3 | |

| Record name | Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14205-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 8-HYDROXY-(1,3)DIOXOLO(4,5-G)QUINOLINE-7-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5RH9884PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate: Synthesis, Properties, and Potential as a Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic organic compound featuring a quinoline core fused with a methylenedioxy group, and further substituted with a hydroxyl and an ethyl carboxylate group. This molecule belongs to the broader class of quinoline derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic route based on the Gould-Jacobs reaction, and an exploration of its potential biological activities, drawing inferences from structurally related compounds. Furthermore, this guide outlines detailed experimental protocols for its characterization and for the preliminary evaluation of its potential as an anticancer and antimicrobial agent, aiming to equip researchers with the foundational knowledge to explore its therapeutic potential.

Introduction: The Quinoline Scaffold and the Promise of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with a wide array of therapeutic applications, including antimalarial, antibacterial, and anticancer agents[1]. The diverse biological activities of quinoline derivatives are attributed to their ability to intercalate with DNA, inhibit key enzymes, and chelate metal ions, thereby disrupting essential cellular processes in pathogenic organisms and cancer cells[2].

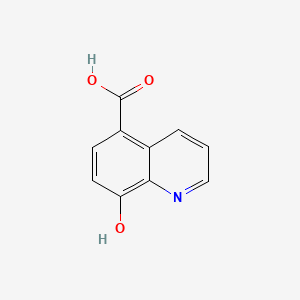

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, the subject of this guide, integrates several key pharmacophoric features:

-

The Quinoline Core: Provides a planar aromatic system capable of interacting with biological macromolecules.

-

The 8-Hydroxy Group: This functionality is known to be a strong metal chelator, a property implicated in the biological activity of many 8-hydroxyquinoline derivatives[2].

-

The Dioxolo (Methylenedioxy) Group: This moiety, often found in natural products, can influence the molecule's electronic properties, metabolism, and bioavailability.

-

The Ethyl Carboxylate Group at Position 7: This group can modulate the compound's lipophilicity and act as a handle for further chemical modifications.

The convergence of these structural motifs suggests that Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate holds significant potential as a lead compound for the development of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

| Property | Value | Source |

| IUPAC Name | ethyl 8-hydroxy-[3][4]dioxolo[4,5-g]quinoline-7-carboxylate | PubChem[4] |

| CAS Number | 14205-65-3 | Santa Cruz Biotechnology[5] |

| Molecular Formula | C₁₃H₁₁NO₅ | PubChem[4] |

| Molecular Weight | 261.23 g/mol | PubChem[4] |

| Appearance | Light brown to khaki solid | ChemicalBook[6] |

| Melting Point | 311-313 °C (decomposes) | ChemicalBook[6] |

| Boiling Point (Predicted) | 400.4 ± 40.0 °C | ChemicalBook[6] |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | ChemicalBook[6] |

| pKa (Predicted) | 2.58 ± 0.20 | ChemicalBook[6] |

| SMILES | CCOC(=O)C1=C(C2=C(C=C3C2=NC=C1)OCO3)O | PubChem[4] |

Synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

The synthesis of 4-hydroxyquinoline-3-carboxylates is classically achieved through the Gould-Jacobs reaction [6][7][8]. This methodology involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. For the synthesis of the title compound, the logical starting material is 3,4-(methylenedioxy)aniline.

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis can be envisioned as a two-step process:

-

Condensation: Nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the amino group of 3,4-(methylenedioxy)aniline to form the intermediate, diethyl 2-(((3,4-methylenedioxyphenyl)amino)methylene)malonate.

-

Cyclization: Thermal intramolecular cyclization of the intermediate, followed by tautomerization, to yield the final product, Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Figure 1: Proposed synthetic pathway for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate via the Gould-Jacobs reaction.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the Gould-Jacobs reaction[9][10][11].

Step 1: Synthesis of Diethyl 2-(((3,4-methylenedioxyphenyl)amino)methylene)malonate

-

To a round-bottom flask, add 3,4-(methylenedioxy)aniline (1 equivalent).

-

Add diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture with stirring at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

After the reaction is complete, cool the mixture to room temperature. The resulting product is often a solid or a viscous oil and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

-

To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to 240-250 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon) for 30-60 minutes[10]. A distillation setup can be used to remove the ethanol formed during the reaction.

-

Monitor the progress of the cyclization by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solvent.

-

Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.

-

Collect the solid product by vacuum filtration and wash it with the non-polar solvent to remove the high-boiling point solvent.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF) to afford the pure Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate as a solid[12].

Characterization of the Synthesized Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, the methylene protons of the dioxolo group, and the ethyl group of the ester. The ¹³C NMR will confirm the carbon framework[3][13][14][15][16].

-

Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups. Expected characteristic absorption bands include those for the O-H stretch of the hydroxyl group, C=O stretch of the ester and the quinolone carbonyl, and C-O stretches of the ether and ester groups[3][13][16][17][18].

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition[13][19][20].

Potential Biological Activities and Mechanism of Action

While direct biological studies on Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate are limited in the public domain, the extensive research on its structural analogs provides a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines[1][2][21][22]. The proposed mechanisms of action for these compounds are often multifactorial:

-

Metal Ion Chelation: The 8-hydroxyquinoline moiety is a potent chelator of biologically important metal ions like iron and copper. By sequestering these metals, the compound can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival[23][24].

-

Induction of Oxidative Stress: The chelation of redox-active metals can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells[23].

-

Enzyme Inhibition: Quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.

Figure 2: Plausible mechanisms of anticancer action for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Antimicrobial Activity

The quinoline scaffold is the backbone of several important classes of antibiotics, including the fluoroquinolones. Quinoline derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria[4][7][12][25][26]. The antimicrobial activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions that are essential for bacterial growth and to disrupt the bacterial cell membrane and key enzymatic processes[4][7][12][25][26].

Experimental Protocols for Biological Evaluation

The following are representative protocols for the initial in vitro evaluation of the biological activities of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

In Vitro Anticancer Activity Assay

This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cytotoxicity against cancer cell lines[10][27][28][29].

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vitro Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains[1][13][30][31][32].

Protocol:

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a synthetically accessible molecule with a chemical structure that suggests a high potential for biological activity. Based on the extensive literature on related quinoline and 8-hydroxyquinoline derivatives, this compound is a promising candidate for investigation as an anticancer and antimicrobial agent. The detailed synthetic and experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds.

Future research should focus on the actual synthesis and thorough characterization of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, followed by a comprehensive evaluation of its biological activities against a broad panel of cancer cell lines and microbial pathogens. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the ethyl ester and other positions, will be crucial for optimizing its potency and selectivity. Furthermore, mechanistic studies to elucidate its precise mode of action will be essential for its development as a potential therapeutic agent.

References

-

Malinowska, K., et al. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 25(9), 5331. [Link]

-

Al-Ostath, A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1), 1-10. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84257, Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate. Retrieved from [Link]

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

-

Guevara-Saldaña, L. M., et al. (2021). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasitology Research, 120(10), 3505–3518. [Link]

- Davis, M., et al. (1969). U.S. Patent No. 3,485,845. Washington, DC: U.S.

-

Desai, N. C., et al. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871–6875. [Link]

-

World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Matos, J. O., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1146602. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

-

Pérez-Pavo, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1401, 75–84. [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]

-

Wawer, M. J., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(19), 6527. [Link]

-

Qin, Q. P., et al. (2022). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton Transactions, 51(1), 226-235. [Link]

-

Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 75(8), 1032. [Link]

-

Malinowska, K., et al. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 25(9), 5331. [Link]

-

Abdel-Gawad, S. M., et al. (2018). Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes. Journal of Heterocyclic Chemistry, 55(1), 173-181. [Link]

-

Li, J. J. (2021). Gould–Jacobs Reaction. In Name Reactions (pp. 533-535). Springer, Cham. [Link]

-

G, S., & S, A. K. (2015). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N). ResearchGate. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Malinowska, K., et al. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 25(9), 5331. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Impactfactor.org. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]

-

MSD Manual Professional Edition. (n.d.). Susceptibility Testing. Retrieved from [Link]

-

bioMérieux. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

Chan, S. H., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(1), 114-118. [Link]

-

Li, J. J. (2021). Gould–Jacobs Reaction. In Name Reactions. [Link]

-

Chan, S. H., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(1), 114–118. [Link]

-

Organic-chemistry.org. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

Sources

- 1. woah.org [woah.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. scholarworks.utep.edu [scholarworks.utep.edu]

- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. impactfactor.org [impactfactor.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. apec.org [apec.org]

- 31. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 32. biomerieux.com [biomerieux.com]

The Dioxoloquinoline Core: A Journey from Botanical Obscurity to Pharmacological Prominence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Architectural Elegance of a Privileged Scaffold

Within the vast and intricate tapestry of heterocyclic chemistry, the dioxoloquinoline core represents a motif of significant interest, bridging the realms of natural product chemistry and medicinal innovation. This guide delves into the discovery and storied history of this unique chemical entity, tracing its origins from humble botanical sources to its emergence as a privileged scaffold in contemporary drug discovery. We will explore the key milestones in the isolation and structural elucidation of its naturally occurring derivatives, dissect the evolution of synthetic strategies for its construction, and illuminate the diverse biological activities that continue to captivate the scientific community. This document serves as a comprehensive technical resource, designed to provide researchers and drug development professionals with a deep and actionable understanding of the dioxoloquinoline landscape.

I. The Dawn of Discovery: Unearthing Dioxoloquinolines from Nature's Apothecary

The history of dioxoloquinoline compounds is intrinsically linked to the exploration of the plant kingdom, particularly the Rutaceae family, a rich reservoir of structurally diverse alkaloids. Early phytochemical investigations in the 20th century led to the isolation of a class of compounds known as furoquinoline alkaloids, many of which possess the characteristic[1]dioxolo[4,5-g]quinoline core.

A. Pioneering Isolations: Dictamnine, Skimmianine, and Kokusaginine

Among the first dioxoloquinoline-containing natural products to be characterized were dictamnine, skimmianine, and kokusaginine. These furoquinoline alkaloids were independently isolated from various plant species, marking the initial foray into this fascinating class of compounds.

-

Dictamnine: This parent compound of the furoquinoline alkaloids was one of the earliest to be isolated and structurally elucidated. Its discovery from plants of the Dictamnus genus was a pivotal moment, laying the groundwork for the identification of a plethora of related structures.[2][3] The initial structural hypotheses were confirmed through degradation studies and, ultimately, total synthesis.

-

Skimmianine: Frequently found in plants of the Skimmia and Zanthoxylum genera, skimmianine is a more decorated derivative of dictamnine, featuring additional methoxy groups on the quinoline ring.[4][5] Its isolation and characterization provided further insights into the biosynthetic pathways operating within these plants.[5]

-

Kokusaginine: First isolated from Orixa japonica, kokusaginine is another key member of the furoquinoline alkaloid family.[6] Its discovery expanded the known structural diversity of this class of compounds and spurred further investigations into their biological properties.

These early discoveries were arduous undertakings, relying on classical methods of extraction, purification, and structural elucidation. The advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the field, enabling more rapid and definitive characterization of these and other novel dioxoloquinoline alkaloids.[1][7][8]

B. Structural Elucidation: From Chemical Degradation to Spectroscopic Confirmation

The determination of the precise atomic arrangement of these natural products was a multi-step process that evolved with technological advancements.

Early Chemical Degradation Methods:

Initial structural elucidation efforts relied heavily on chemical degradation, where the unknown compound was systematically broken down into smaller, identifiable fragments. This painstaking process, combined with elemental analysis, provided the first clues to the fundamental scaffold of these alkaloids.

The Spectroscopic Revolution:

The latter half of the 20th century witnessed the emergence of powerful spectroscopic techniques that transformed natural product chemistry.

-

Mass Spectrometry (MS): Provided crucial information about the molecular weight and elemental composition of the isolated compounds. Fragmentation patterns observed in the mass spectra also offered valuable clues about the connectivity of different structural motifs.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy became indispensable tools for mapping the complete carbon-hydrogen framework of the molecules, confirming the presence of the dioxolo and quinoline moieties, and establishing the substitution patterns.[1][7]

The synergy of these techniques allowed for the unambiguous assignment of the structures of dictamnine, skimmianine, kokusaginine, and a host of other related natural products.

II. The Art of Synthesis: Constructing the Dioxoloquinoline Core

The total synthesis of naturally occurring dioxoloquinoline compounds and the creation of novel analogues have been enduring goals for organic chemists. These endeavors not only provide definitive proof of structure but also enable the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

A. Foundational Synthetic Strategies

Several classic named reactions have been instrumental in the construction of the quinoline core, which can be subsequently elaborated to form the dioxoloquinoline scaffold.

-

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[9][10][11] This method has been applied to the synthesis of various substituted quinolines that can serve as precursors to dioxoloquinolines.

-

Pictet-Spengler Reaction: A powerful method for the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[12][13][14] While primarily used for isoquinolines, variations of this strategy can be adapted for the synthesis of related heterocyclic systems.

B. Modern Synthetic Methodologies

Contemporary synthetic chemistry has introduced a range of more versatile and efficient methods for the construction of the dioxoloquinoline core.

-

Multicomponent Reactions: These reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. A notable example is the catalyst-free, three-component reaction of an aldehyde, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline to generate novel[1]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones.[15]

-

Ullmann Condensation: This copper-catalyzed reaction is a valuable tool for the formation of C-N and C-O bonds, which are crucial for the assembly of certain dioxoloquinoline derivatives, particularly those with an acridone-like structure.[16][17][18][19][20]

The continuous development of new synthetic methods provides chemists with an ever-expanding toolkit to access a wide array of dioxoloquinoline compounds for biological evaluation.

III. Biological Significance and Therapeutic Potential

Dioxoloquinoline compounds have garnered significant attention due to their diverse and promising biological activities. This has positioned them as valuable lead structures in the quest for new therapeutic agents.

A. A Spectrum of Bioactivities

Furoquinoline alkaloids, the most well-studied class of naturally occurring dioxoloquinolines, have demonstrated a broad range of pharmacological effects:[2][3]

-

Antimicrobial and Antifungal Activity: Many of these compounds exhibit inhibitory activity against various bacterial and fungal strains.

-

Anti-inflammatory Properties: Skimmianine, for instance, has been shown to possess anti-inflammatory effects.[21]

-

Antiviral Activity: Certain furoquinolines have demonstrated potential as antiviral agents.

-

Cytotoxicity and Anticancer Potential: The ability of some of these compounds to inhibit the growth of cancer cells has been a major driver of research in this area.

The following table summarizes the reported biological activities of some key furoquinoline alkaloids:

| Compound | Key Biological Activities |

| Dictamnine | Antimicrobial, Antifungal, Anti-inflammatory |

| Skimmianine | Anti-inflammatory, Acetylcholinesterase inhibitor |

| Kokusaginine | Anti-inflammatory, Antibacterial |

B. The Camptothecin Saga: A Quinoline-Based Triumph in Cancer Therapy

While not a classic dioxoloquinoline, the story of camptothecin is a compelling example of the therapeutic potential of quinoline-based alkaloids and has undoubtedly influenced the broader field. Discovered in the 1960s from the bark of the Camptotheca acuminata tree, camptothecin exhibited potent anticancer activity.[22] Its unique mechanism of action, the inhibition of topoisomerase I, a crucial enzyme in DNA replication, represented a new paradigm in cancer chemotherapy.

However, the clinical development of camptothecin itself was hampered by its poor water solubility and significant side effects. This spurred a massive effort in medicinal chemistry to develop analogues with improved pharmaceutical properties. This research culminated in the development and approval of two life-saving drugs:

-

Topotecan: A water-soluble analogue of camptothecin used in the treatment of ovarian and small cell lung cancer.

-

Irinotecan: Another water-soluble prodrug that is converted in the body to its active form, SN-38. It is a cornerstone in the treatment of colorectal cancer.

The success of topotecan and irinotecan underscores the power of natural product-inspired drug discovery and serves as a powerful testament to the therapeutic potential of the quinoline scaffold.

IV. Experimental Protocols: A Practical Guide

To provide a tangible understanding of the practical aspects of working with these compounds, this section outlines a generalized protocol for the isolation of a furoquinoline alkaloid from a plant source and a representative synthetic procedure.

A. Isolation of a Furoquinoline Alkaloid from Plant Material (Illustrative)

This protocol is a generalized representation and would require optimization based on the specific plant material and target compound.

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves or bark of a Rutaceae species) is subjected to Soxhlet extraction with methanol for 48 hours.

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 5% hydrochloric acid and filtered.

-

The acidic solution is then basified with ammonium hydroxide to pH 9-10 and extracted with chloroform.

-

The chloroform extract, containing the basic alkaloids, is dried over anhydrous sodium sulfate and concentrated.

-

-

Chromatographic Purification:

-

The crude alkaloid mixture is subjected to column chromatography over silica gel.

-

Elution is performed with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the desired compound are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

-

B. Synthesis of a Dioxoloquinoline Derivative via Pfitzinger Reaction (Illustrative)

This protocol describes the synthesis of a quinoline-4-carboxylic acid derivative, a common precursor to more complex dioxoloquinolines.

-

Reaction Setup:

-

In a round-bottom flask, dissolve isatin (1 equivalent) and a carbonyl compound with an α-methylene group (e.g., a substituted ethyl acetoacetate) (1.1 equivalents) in ethanol.

-

Add a solution of potassium hydroxide (3 equivalents) in water.

-

-

Reaction Execution:

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Workup and Purification:

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-4-carboxylic acid derivative.

-

V. Visualizing the Chemistry: Diagrams and Workflows

To further illuminate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key structures and reaction pathways.

Figure 1: Key Furoquinoline Alkaloids and their Core Structure.

Figure 2: Simplified Workflow of the Pfitzinger Reaction.

VI. Conclusion and Future Perspectives

The journey of dioxoloquinoline compounds, from their initial discovery in medicinal plants to their synthesis and biological evaluation, is a testament to the enduring power of natural product chemistry. The furoquinoline alkaloids, as the most prominent natural representatives of this class, have provided a wealth of chemical diversity and a springboard for medicinal chemistry research. The remarkable success of the quinoline-based anticancer drugs, camptothecin and its analogues, serves as a powerful inspiration for the continued exploration of the therapeutic potential of the broader dioxoloquinoline scaffold.

Future research in this area will likely focus on several key aspects:

-

Exploration of Untapped Biodiversity: The systematic investigation of a wider range of plant species, particularly from the Rutaceae family, is likely to yield novel dioxoloquinoline structures with unique biological activities.

-

Development of Novel Synthetic Methodologies: The creation of more efficient, stereoselective, and environmentally friendly synthetic routes will be crucial for accessing a greater diversity of dioxoloquinoline analogues.

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be essential for their rational development as therapeutic agents.

-

Application of Modern Drug Discovery Platforms: The use of high-throughput screening, computational modeling, and other modern drug discovery tools will accelerate the identification and optimization of promising dioxoloquinoline-based drug candidates.

VII. References

-

Azimova, S. S., & Yunusov, M. S. (Eds.). (2013). Natural Compounds. Springer.

-

Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). International Journal of Molecular Sciences.

-

Furoquinoline Alkaloids from Teclea nobilis. (2025). ResearchGate.

-

J. H. Musser, et al. (1985). Synthesis and Antiallergic Activities of 1,3-oxazolo[4,5-h]quinolines. Journal of Medicinal Chemistry.

-

A. Carta & G. Paglietti. (2004). A new synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate. ARKIVOC.

-

Furochinoline alkaloids in plants from Rutaceae family – a review. (2016). Current Issues in Pharmacy and Medical Sciences.

-

S. Funayama, K. Murata, & T. Noshita. (n.d.). QUINOLINE ALKALOIDS OF ORIXA JAPONICA.

-

Camptothecin and its analogues: A review on their chemotherapeutic potential. (2005). Natural Product Research.

-

Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). (n.d.). Taylor & Francis.

-

Heterocycle-Fused Acridines. (n.d.). PMC - PubMed Central.

-

An efficient synthesis of[1]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel thiazapodophyllotoxin analogues with potential anticancer activity. (2015). PubMed.

-

Isolation, elucidation, and structure–activity relationships of phytoalkaloids from Solanaceae. (2025). ResearchGate.

-

Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - US.

-

“On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). ACS Publications.

-

Synthesis of novel[1]dithiolo[4,5-b]quinoxalines 12, 14, 16, and 18... (n.d.). ResearchGate.

-

Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). (n.d.). Taylor & Francis.

-

Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics. (2023). Bentham Science Publisher.

-

Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. (2023). RSC Publishing.

-

MASS SPECTRA OF SOME FUROQUINOLINE ALKALOIDS. (n.d.). Scilit.

-

Skimmianine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Triazoloquinolines I. (n.d.).

-

1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid, 5-ethyl-5,8-dihydro-8-oxo-, sodium salt (1:1). (2022).

-

“On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). The Journal of Organic Chemistry.

-

Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.

-

Pfitzinger Quinoline Synthesis. (n.d.).

-

Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). Semantic Scholar.

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate.

-

On the Synthesis of[1]Azaphospholo[4,5‐f]quino(xa)lines and 2,3‐Dihydro‐[1]azaphospholo[4,5‐f]quino(xa)line 1‐oxides. (2025). ResearchGate.

-

Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (n.d.). Google Patents.

-

Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia. (n.d.). MDPI.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.

-

Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes. (2025). PMC - NIH.

-

Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. (n.d.). ACS Publications.

-

Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. (2023). NIH.

-

Pictet–Spengler Tetrahydroisoquinoline Synthese. (n.d.). ResearchGate.

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.

-

Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities. (n.d.). Semantic Scholar.

-

Application of pfitzinger reaction in. (n.d.). JOCPR.

-

Isolation, structural elucidation, and synthetic study of salviyunnanone A, an abietane derived diterpenoid with a 7/5/6/3 ring system from Salvia yunnanensis. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

-

Skimmianine | CAS 83-95-4. (n.d.). Selleck Chemicals.

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). UniTo.

-

The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. (n.d.). ACS Publications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Skimmianine - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. MASS SPECTRA OF SOME FUROQUINOLINE ALKALOIDS | Scilit [scilit.com]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. An efficient synthesis of [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel thiazapodophyllotoxin analogues with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heterocycle-Fused Acridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. iris.unito.it [iris.unito.it]

- 21. Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

Synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate: A Detailed Protocol for Researchers

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique electronic and structural features of the quinoline ring system allow for diverse functionalization, enabling the fine-tuning of pharmacological profiles. This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific quinoline derivative, ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, a compound of interest for further drug development and biological screening.

The synthesis is achieved through the classic Gould-Jacobs reaction, a robust and widely employed method for the construction of 4-hydroxyquinoline systems.[4][5] This reaction proceeds via the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline core.[6][7] This protocol is designed for researchers, scientists, and drug development professionals, offering detailed procedural instructions and explaining the chemical principles underpinning each step to ensure reliable and reproducible results.

Reaction Scheme: The Gould-Jacobs Pathway

The synthesis of ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate from 3,4-(methylenedioxy)aniline and diethyl ethoxymethylenemalonate is a two-step process. The first step is the formation of an intermediate, diethyl 2-(((3,4-methylenedioxyphenyl)amino)methylene)malonate, through a condensation reaction. The second, and more critical step, is the high-temperature intramolecular cyclization of this intermediate to yield the final quinoline product.

Figure 1: The two-step Gould-Jacobs reaction pathway for the synthesis of the target quinoline derivative.

Experimental Protocol

This protocol is based on the well-established Gould-Jacobs reaction methodology.[8] The high temperature required for the cyclization step is a critical parameter for the success of this synthesis.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 3,4-(Methylenedioxy)aniline | C₇H₇NO₂ | 137.14 | 14205-65-3 | Sigma-Aldrich |

| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 87-13-8 | Sigma-Aldrich |

| Diphenyl ether | C₁₂H₁₀O | 170.21 | 101-84-8 | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |

Step-by-Step Procedure

Step 1: Condensation of 3,4-(Methylenedioxy)aniline with Diethyl Ethoxymethylenemalonate

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-(methylenedioxy)aniline (1.37 g, 10 mmol).

-

Add diethyl ethoxymethylenemalonate (2.16 g, 10 mmol) to the flask.

-

Heat the reaction mixture to 90-100 °C with stirring for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline.

-

After 2 hours, remove the heat and allow the mixture to cool to room temperature. The resulting product is the intermediate, diethyl 2-(((3,4-methylenedioxyphenyl)amino)methylene)malonate, which is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

-

In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat a sufficient volume of diphenyl ether to 240-250 °C.

-

Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

-

Maintain the reaction temperature at 240-250 °C for 30-60 minutes. The cyclization reaction is typically accompanied by the evolution of ethanol.

-

Monitor the reaction by TLC until the intermediate is consumed.

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Upon cooling, the product will precipitate from the diphenyl ether.

-

Add hexane to the cooled mixture to further precipitate the product and to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the diphenyl ether solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization

The identity and purity of the synthesized ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water containing a small amount of formic acid for Mass-Spec compatibility.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of the target molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming the expected molecular formula of C₁₃H₁₁NO₅ (MW: 261.23 g/mol ).[10][11]

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low yield of the final product | Incomplete cyclization due to insufficient temperature or reaction time. | Ensure the reaction temperature is maintained at 240-250 °C. Increase the reaction time and monitor by TLC. |

| Decomposition of starting material or product at high temperatures. | Add the intermediate to the hot diphenyl ether slowly to maintain a consistent temperature. Avoid prolonged heating after the reaction is complete. | |

| Presence of starting materials in the final product | Incomplete initial condensation reaction. | Ensure the condensation reaction in Step 1 goes to completion by monitoring with TLC. The reaction can be heated for a longer duration if necessary. |

| Formation of side products | Potential for alternative cyclization pathways, though less likely with the substitution pattern of the aniline. | The regioselectivity of the Gould-Jacobs reaction is generally well-controlled in this case. Purification by column chromatography may be necessary if significant side products are observed. |

Conclusion

The Gould-Jacobs reaction provides a reliable and effective method for the synthesis of ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.[5] The protocol detailed in this application note, from the initial condensation to the high-temperature cyclization, offers a clear pathway for obtaining this valuable quinoline derivative. The inherent versatility of the quinoline scaffold makes this and similar compounds important targets for the development of novel therapeutic agents.[12][13] Careful control of reaction parameters, particularly temperature, is crucial for achieving a high yield and purity of the final product.

References

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

- El-Gazzar, A. B. A., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(15), 2792.

- Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1), 1-9.

-

SIELC Technologies. (2018). 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester. Retrieved from [Link]

- Wrobel, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6240.

-

ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate. Retrieved from [Link]

- ACS Publications. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Journal of Medicinal Chemistry, 56(6), 2494–2507.

-

PubMed. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Retrieved from [Link]

-

ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

-

Future Science. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

- Google Patents. (n.d.). CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 183-189.

-

ResearchGate. (n.d.). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. Retrieved from [Link]

-

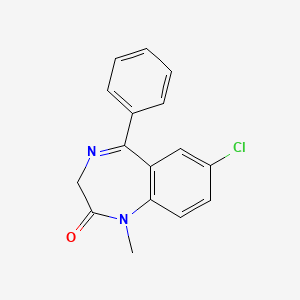

CGS-9896 - Pharmaceutical Synthesis Database. (n.d.). Retrieved from [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. jddtonline.info [jddtonline.info]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ablelab.eu [ablelab.eu]

- 7. iipseries.org [iipseries.org]

- 8. CGS-9896-药物合成数据库 [drugfuture.com]

- 9. 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | SIELC Technologies [sielc.com]

- 10. scbt.com [scbt.com]

- 11. Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate | C13H11NO5 | CID 84257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciencescholar.us [sciencescholar.us]

Application Notes & Protocols: Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate as a Novel Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Quinoline derivatives have historically formed a cornerstone of antimicrobial chemotherapy, with a rich history of therapeutic success.[2][3] The inherent versatility of the quinoline scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][3] This document provides a detailed guide to the investigation of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, a novel compound featuring the synergistic combination of an 8-hydroxyquinoline moiety, known for its potent metal-chelating and antimicrobial properties, and a dioxolo[4,5-g]quinoline core.[4][5][6]

While extensive data on this specific molecule is emerging, this guide synthesizes established knowledge of its constituent pharmacophores to provide a robust framework for its evaluation as a promising antimicrobial agent. The protocols herein are based on internationally recognized standards to ensure data integrity and reproducibility.

Scientific Foundation & Postulated Mechanism of Action

The antimicrobial potential of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate can be inferred from the well-documented activities of its core components:

-

The 8-Hydroxyquinoline (8HQ) Moiety: 8HQ is a powerful chelating agent.[4][7] Its primary antimicrobial mechanism is believed to be the disruption of microbial metal homeostasis.[4] By sequestering essential divalent metal ions such as Mn²⁺, Zn²⁺, and Cu²⁺, 8HQ can inhibit metalloenzymes crucial for bacterial survival and replication.[4] This ionophoric activity can also lead to an influx of other metal ions, such as iron, which can contribute to bactericidal effects through oxidative stress.[4] Furthermore, 8HQ has been shown to inhibit RNase and possess antioxidant properties.[7]

-

The Quinoline Core: The broader quinoline scaffold is a privileged structure in medicinal chemistry.[1][2] Many quinoline-based drugs, including the fluoroquinolones, function by inhibiting key bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[2] While the exact target of this novel dioxolo[4,5-g]quinoline core requires experimental validation, it is plausible that it contributes to the overall antimicrobial effect by interacting with similar enzymatic targets. Structure-activity relationship (SAR) studies of various quinoline derivatives have consistently shown that the nature and position of substituents on the quinoline ring are critical determinants of their antimicrobial potency and spectrum.[2]

-

The Carboxylate Ester: The ethyl carboxylate group at the 7-position can influence the compound's pharmacokinetic properties, such as lipophilicity and cell membrane permeability, which are crucial for reaching intracellular targets.

Based on this, a multi-target mechanism for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is proposed, involving metal chelation and potential inhibition of key bacterial enzymes.

Caption: Postulated dual mechanism of action.

Experimental Protocols: Antimicrobial Susceptibility Testing

The following protocols are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of high-quality, reproducible data.[8]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10]

Materials:

-

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate (Test Compound)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

0.5 McFarland turbidity standard

-

Sterile diluent (e.g., DMSO, water)

-

Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Amphotericin B)

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as it may affect microbial growth.

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (broth and inoculum only).

-

Well 12 will serve as the sterility control (broth only).

-

-

Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours under aerobic conditions.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Caption: Workflow for MIC and MBC determination.

Data Presentation & Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC and MBC data.

Table 1: Hypothetical Antimicrobial Activity of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control | MIC (µg/mL) of Test Compound | MBC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus ATCC 29213 | Positive | 0.5 - 64 | Vancomycin | [Insert Data] | [Insert Data] | [Insert Data] |

| Escherichia coli ATCC 25922 | Negative | 0.5 - 64 | Ciprofloxacin | [Insert Data] | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 0.5 - 64 | Gentamicin | [Insert Data] | [Insert Data] | [Insert Data] |

| Candida albicans ATCC 90028 | N/A (Fungus) | 0.5 - 64 | Amphotericin B | [Insert Data] | [Insert Data] | [Insert Data] |

Interpretation:

-

Bacteriostatic vs. Bactericidal: If the MBC is ≤4 times the MIC, the compound is generally considered bactericidal. If the MBC is >4 times the MIC, it is considered bacteriostatic.

-

Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates a broad-spectrum agent.

-

Potency: The lower the MIC/MBC value, the more potent the compound. Compare these values to the positive controls to gauge relative efficacy.

Conclusion and Future Directions

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate represents a promising scaffold for the development of new antimicrobial agents, leveraging the proven antimicrobial properties of the 8-hydroxyquinoline and broader quinoline families. The protocols detailed in this guide provide a standardized framework for its initial evaluation. Further research should focus on elucidating its precise mechanism of action, exploring its activity against a wider panel of resistant clinical isolates, and conducting cytotoxicity studies to assess its therapeutic index.

References

-

Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: PubMed URL: [Link]

-

Title: Exploring novel thiazolo[5,4-f]quinoline-based scaffolds as promising antimicrobial agents through synthesis and molecular insights Source: PubMed URL: [Link]

-

Title: Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives Source: MedCrave online URL: [Link]

-

Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: National Institutes of Health (NIH) URL: [Link]

-

Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]

-

Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

-

Title: Antimicrobial Susceptibility Testing Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes Source: IMR Press URL: [Link]

-

Title: Review on Antimicrobial Activity of Quinoline Source: Human Journals URL: [Link]

-

Title: Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and Source: SciSpace URL: [Link]

-

Title: Resources | Clinical & Laboratory Standards Institute Source: CLSI URL: [Link]

-

Title: (PDF) Synthesis and Antimicrobial Activity of Some Novel Quinoline, Chromene, Pyrazole Derivatives Bearing Triazolopyrimidine Moiety Source: ResearchGate URL: [Link]

-

Title: Antimicrobial Susceptibility Testing Source: Apec.org URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents Source: RSC Publishing URL: [Link]

-

Title: Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF Source: ResearchGate URL: [Link]

-

Title: Microbiology guide to interpreting minimum inhibitory concentration (MIC) Source: Idexx URL: [Link]

-

Title: Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus Source: Taylor & Francis URL: [Link]

-

Title: FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria Source: U.S. Food and Drug Administration URL: [Link]

-

Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 4. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 8. nih.org.pk [nih.org.pk]

- 9. apec.org [apec.org]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in Neurodegenerative Disease Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Approach to Neuroprotection

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a complex challenge to researchers due to their multifactorial nature.[1][2] Pathological cascades involving oxidative stress, metal dyshomeostasis, neuroinflammation, and cholinergic deficits contribute to the progressive loss of neuronal function.[2] The quinoline scaffold, particularly 8-hydroxyquinoline derivatives, has emerged as a promising pharmacophore in the development of multi-target-directed ligands to address these interconnected pathways.[1][3] Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, a distinct member of this class, holds significant potential for investigation in neurodegenerative disease models. Its unique structure suggests a capacity for metal chelation, antioxidant activity, and enzyme inhibition, making it a compelling candidate for further study.

This guide provides a comprehensive overview of the potential applications of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in neurodegenerative disease research, complete with detailed protocols for its evaluation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reliable data.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C13H11NO5 | [4] |

| Molecular Weight | 261.23 g/mol | [4] |

| IUPAC Name | ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate | [4] |

| CAS Number | 14205-65-3 | [4] |

Hypothesized Mechanisms of Action in Neurodegeneration

Based on the extensive research into 8-hydroxyquinoline derivatives, the neuroprotective effects of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate are likely mediated through a combination of the following mechanisms:

-

Metal Chelation: The 8-hydroxyquinoline core is a well-established chelator of metal ions such as iron, copper, and zinc.[5][6] Dysregulation of these metals is implicated in the aggregation of amyloid-beta plaques and the generation of reactive oxygen species (ROS) in Alzheimer's disease.[5][7] By sequestering excess metal ions, this compound may mitigate metal-induced neurotoxicity.

-

Cholinesterase Inhibition: A reduction in acetylcholine levels is a hallmark of Alzheimer's disease.[1] Many quinoline-based compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for acetylcholine degradation.[8]

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes, particularly MAO-B, are involved in the degradation of neurotransmitters and contribute to oxidative stress in the brain.[1] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease and is being explored for Alzheimer's disease.[9]

-

Antioxidant Activity: The heterocyclic structure of quinolines can confer antioxidant properties, enabling them to scavenge free radicals and reduce oxidative damage to neurons.[3][10]

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in preclinical neurodegenerative disease models.

I. In Vitro Neuroprotection Assays

The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant model for studying neurotoxicity and neuroprotection.[11][12] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating the effects of compounds on neuronal viability and function.

A. Assessment of Neuroprotective Effects against Oxidative Stress

This protocol details the evaluation of the compound's ability to protect SH-SY5Y cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Workflow for In Vitro Neuroprotection Assay

Caption: General workflow for in vivo evaluation of a neuroprotective compound.

Conclusion